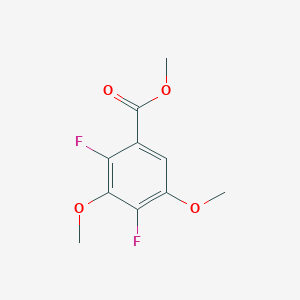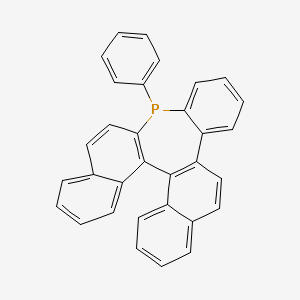
5-Chloro-2-(2-naphthyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-naphthyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. . The structure of this compound consists of a benzimidazole core with a chlorine atom at the 5th position and a naphthyl group at the 2nd position, making it a unique and interesting compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-naphthyl)benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method involves the reaction of 5-chloro-o-phenylenediamine with 2-naphthaldehyde in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
5-Chloro-2-(2-naphthyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
科学的研究の応用
作用機序
The mechanism of action of 5-Chloro-2-(2-naphthyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a naphthyl group.
5-Chloro-2-methylbenzimidazole: Similar structure but with a methyl group instead of a naphthyl group.
2-(2-Naphthyl)benzimidazole: Similar structure but without the chlorine atom at the 5th position.
Uniqueness
5-Chloro-2-(2-naphthyl)benzimidazole is unique due to the presence of both the chlorine atom and the naphthyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
7235-72-5 |
|---|---|
分子式 |
C32H21P |
分子量 |
436.5 g/mol |
IUPAC名 |
18-phenyl-18-phosphahexacyclo[17.8.0.02,11.03,8.012,17.022,27]heptacosa-1(19),2(11),3,5,7,9,12,14,16,20,22,24,26-tridecaene |
InChI |
InChI=1S/C32H21P/c1-2-12-24(13-3-1)33-29-17-9-8-16-27(29)28-20-18-22-10-4-6-14-25(22)31(28)32-26-15-7-5-11-23(26)19-21-30(32)33/h1-21H |
InChIキー |
WZKIFGVUYDWKJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P2C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=CC=C72 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
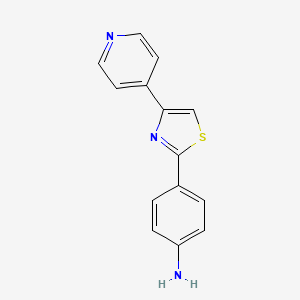
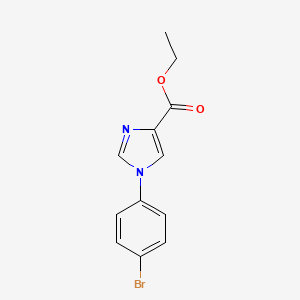
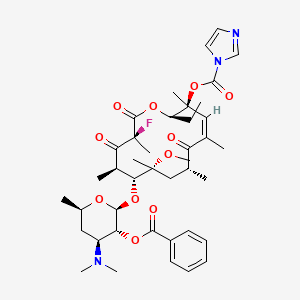
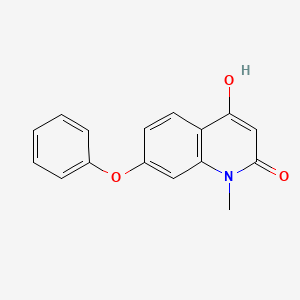
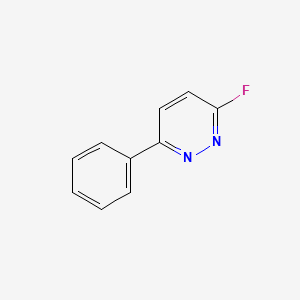
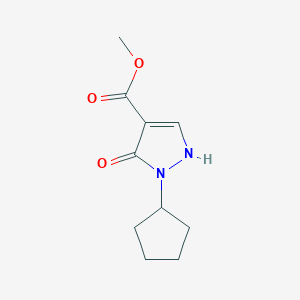
![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
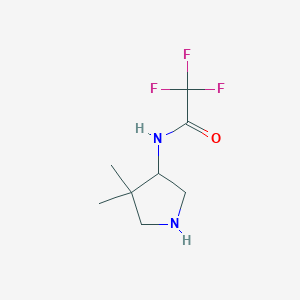
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
